Quinelorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Quinelorane involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific reaction environments to facilitate the process .
Chemical Reactions Analysis
Quinelorane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: This compound can undergo substitution reactions where different functional groups are introduced or replaced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
Quinelorane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study dopamine receptor interactions and the effects of dopamine agonists.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
Quinelorane exerts its effects by binding to and activating D2 and D3 dopamine receptors . This activation leads to a cascade of intracellular events, including the modulation of neurotransmitter release and changes in neuronal excitability. The molecular targets include the dopamine receptors themselves, and the pathways involved are primarily those related to dopamine signaling .
Comparison with Similar Compounds
Quinelorane is often compared with other dopamine agonists such as quinpirole and 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) . While all these compounds target dopamine receptors, this compound is unique in its high selectivity and potency for the D2 and D3 receptors . This selectivity makes it particularly useful in research focused on these specific receptor subtypes.
Similar Compounds
- Quinpirole
- 7-hydroxy-dipropylaminotetralin (7-OH-DPAT)
- Bromocriptine
- Pergolide
This compound’s unique profile as a highly selective D2 and D3 receptor agonist sets it apart from these similar compounds, making it a valuable tool in neuropharmacological research .
Properties
CAS No. |
97466-90-5 |
---|---|
Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
InChI Key |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
Canonical SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Appearance |
Solid powder |
97466-90-5 98524-57-3 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine LY 137157 LY 163502 LY 175877 LY-163502 quinelorane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.